3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole core. This intermediate is then subjected to further functionalization to introduce the chromenone and piperidine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The piperidine moiety can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Chromenone Derivatives: Compounds with similar chromenone moieties.
Piperidine Derivatives: Compounds containing the piperidine ring .
Uniqueness
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to its combination of benzimidazole, chromenone, and piperidine moieties, which confer specific biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-19-9-8-14-12-15(21-23-17-6-2-3-7-18(17)24-21)22(27)28-20(14)16(19)13-25-10-4-1-5-11-25/h2-3,6-9,12,26H,1,4-5,10-11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSPJHQTSHUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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